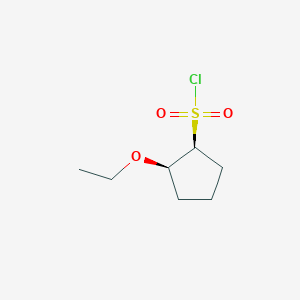
(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride: is a chiral sulfonyl chloride compound It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1S,2R)-2-ethoxycyclopentanol with a sulfonyl chloride reagent. One common method includes the use of thionyl chloride (SOCl₂) as the sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the stringent reaction conditions required for the synthesis, such as low temperatures and anhydrous environments .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Alkenes: Formed through elimination reactions.
Applications De Recherche Scientifique
(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .
Comparaison Avec Des Composés Similaires
(1S,2R)-2-Ethoxycyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
(1S,2R)-2-Ethoxycyclopentane-1-thioacetate: Contains a thioacetate group instead of a sulfonyl chloride.
Uniqueness: This property makes it valuable in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry and material science .
Propriétés
IUPAC Name |
(1S,2R)-2-ethoxycyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYFMCLFLFISF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














